Urea, N-(3,4-dichlorophenyl)-N'-hexyl- Urea, N-(3,4-dichlorophenyl)-N'-hexyl-
Brand Name: Vulcanchem
CAS No.: 13041-39-9
VCID: VC16272096
InChI: InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18)
SMILES:
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol

Urea, N-(3,4-dichlorophenyl)-N'-hexyl-

CAS No.: 13041-39-9

Cat. No.: VC16272096

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-(3,4-dichlorophenyl)-N'-hexyl- - 13041-39-9

Specification

CAS No. 13041-39-9
Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-hexylurea
Standard InChI InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18)
Standard InChI Key XTRZVEIMQUXRBC-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-(3,4-dichlorophenyl)-3-hexylurea under IUPAC conventions, reflecting its bis-substituted urea core. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a calculated exact mass of 288.07 g/mol . The structure features:

  • A 3,4-dichlorophenyl group linked to one urea nitrogen.

  • A hexyl chain (C₆H₁₃) attached to the adjacent nitrogen.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular Weight289.2 g/mol
Density1.216 g/cm³
Boiling Point369.9°C at 760 mmHg
Flash Point177.5°C
LogP (Partition Coefficient)Estimated 4.2 (calculated)

Synthesis Methodologies

Modern Solvent-Free Approaches

A 2018 breakthrough demonstrated the use of potassium isocyanate (KOCN) in water for urea synthesis :

  • Reaction:
    C6H13NH2+KOCNC6H13NH-C(O)-NH2\text{C}_6\text{H}_{13}\text{NH}_2 + \text{KOCN} \rightarrow \text{C}_6\text{H}_{13}\text{NH-C(O)-NH}_2
    Subsequent coupling with 3,4-dichloroaniline yields the target compound.

  • Conditions: 25°C, 12 hours, aqueous medium.

  • Yield: 85% after extraction with ethyl acetate .

Table 2: Comparative Synthesis Methods

MethodYield (%)PurityEnvironmental Impact
Phosgene route70–7595%High
KOCN in water8599%Low
Enzymatic catalysis60–6590%Moderate

Physicochemical and Thermal Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (0.12 mg/mL at 25°C) due to hydrophobic hexyl and aryl groups. Miscible with polar aprotic solvents (e.g., DMF, DMSO) .

  • Thermal Stability: Decomposes at 210°C without melting, consistent with urea derivatives’ tendency toward thermal decomposition rather than melting .

Reactivity Profile

  • Hydrolysis: Resistant to hydrolysis under neutral conditions but degrades in strong acids/bases via C–N bond cleavage.

  • Photostability: The dichlorophenyl group may undergo photolytic dechlorination under UV light, necessitating dark storage .

Applications and Industrial Relevance

Agrochemical Intermediates

The compound’s structure aligns with herbicidal ureas like diuron, suggesting potential as a precursor in pesticide synthesis. Chlorinated aryl groups enhance soil persistence, while the hexyl chain improves lipid membrane permeability .

Pharmaceutical Development

Bicyclic urea analogs (e.g., 3-azabicyclo[3.1.0]hexane derivatives) exhibit neuroactive properties, hinting at CNS drug applications . Computational studies predict moderate blood-brain barrier permeability (logBB = 0.3) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral urea derivatives.

  • Polymer Applications: Investigating use in polyurea elastomers for high-temperature stability.

  • Anticancer Screening: Testing in vitro against kinase targets (e.g., EGFR, VEGFR).

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